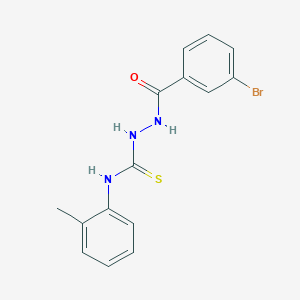
2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide often involves the condensation reactions between appropriate hydrazides and isothiocyanates or aldehydes in the presence of catalysts. For example, a study by Aly et al. (2017) on the reaction of hydrazinecarbothioamides with 2-bromoacetophenones highlighted the formation of thiazole, bisthiazole, pyrazole, and 1,3,4-thiadiazole derivatives in good yields, illustrating the versatility of hydrazinecarbothioamides in synthesizing a broad range of heterocyclic structures (Aly et al., 2017).
Molecular Structure Analysis
The molecular structure and bonding patterns of hydrazinecarbothioamide derivatives can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, Dey et al. (2021) employed crystal structure analysis to explore the hydrogen bonding and crystal packing of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl] derivatives, highlighting the importance of such analyses in understanding the molecular interactions and stability of these compounds (Dey et al., 2021).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in a variety of chemical reactions, forming complex heterocyclic systems. The work by Hassan et al. (2019) on the reaction of N-substituted alkenylidene hydrazinecarbothioamides with tetracyanoethylene illustrates the synthesis of thiazole and thiazolylidene derivatives, showcasing the chemical versatility and reactivity of these compounds (Hassan et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of hydrazinecarbothioamide derivatives are crucial for their application in material science and pharmaceuticals. The detailed analysis of intermolecular interactions based on Hirshfeld surfaces, as conducted by Channar et al. (2019) for (E)-2-(3-Hydroxy-4-methoxybenzylidene)Hydrazinecarbothioamide, provides insight into the physical characteristics and potential applications of these compounds (Channar et al., 2019).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with various substrates, is vital for the development of new compounds and applications. The study by Barbuceanu et al. (2014) on the antioxidant activity of new compounds from hydrazinecarbothioamide class signifies the potential of these compounds in medicinal chemistry and their chemical behavior under different conditions (Barbuceanu et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds related to "2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide" have been synthesized and evaluated for their antimicrobial properties. For instance, hydrazonyl bromides have been reacted with active methylene compounds to afford pyrazole derivatives, some of which have shown antimicrobial activity. These findings suggest that such compounds can be potential candidates for the development of new antimicrobial agents [Nada M. Abunada et al., 2008].
Mass Spectrometry and Structural Analysis
The structural characterization and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, including those similar to "this compound," have been performed. These studies provide insights into the molecular modeling and atomic charges of heteroatoms, aiding in the understanding of fragmentation pathways and potential applications in analytical chemistry [E. Ramadan, 2019].
Antihypertensive Agents
Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, including those derived from "this compound," has identified compounds with potential antihypertensive α-blocking activity. This highlights the possibility of developing new therapeutic agents for hypertension management [B. F. Abdel-Wahab et al., 2008].
DNA Binding and Anticancer Activity
Some derivatives related to "this compound" have been synthesized and their DNA binding evaluated. The studies suggest that these compounds can intercalate with DNA, and some have shown significant antimicrobial and anticancer activities, indicating their potential as therapeutic agents [T. Farghaly et al., 2020].
DFT Studies and Nickel(II) Complex Synthesis
DFT studies on the nickel(II) complex of a compound similar to "this compound" provide insights into the stability, geometry, and electronic structure of such complexes. These studies contribute to the understanding of metal-ligand interactions and the development of coordination compounds with potential applications in catalysis and materials science [Z. K. Genc et al., 2015].
Eigenschaften
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-5-2-3-8-13(10)17-15(21)19-18-14(20)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVLLZFQSHHOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)
![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
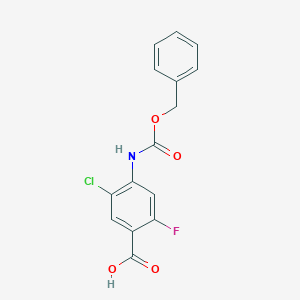
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)
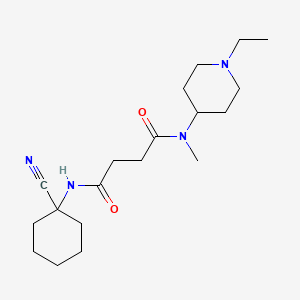
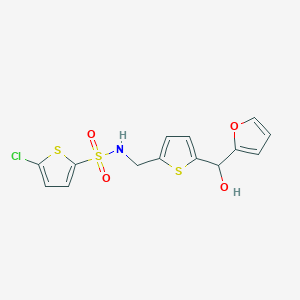
![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)
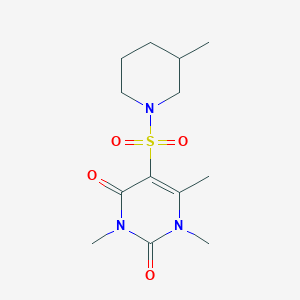
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
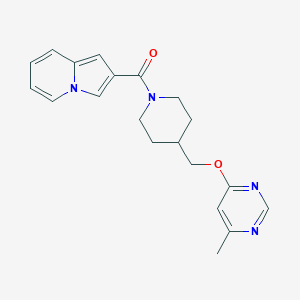
![2-[(5-Chloropyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2490934.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2490935.png)
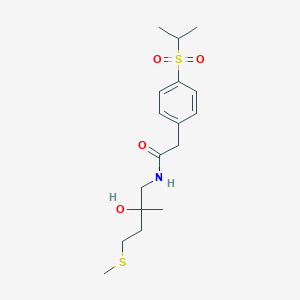
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)